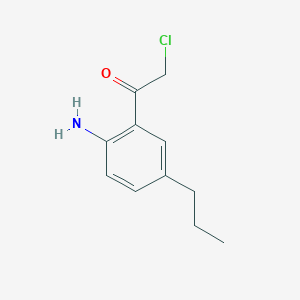

N-Boc-DL-2-氨基-1-戊醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Non-Aqueous Synthesis : A nonaqueous process for synthesizing water-soluble 3-amino-pentan-1,5-diol, a compound structurally related to N-Boc-DL-2-amino-1-pentanol, was developed by Rawalpally et al. (2009). This process involved reductive amination, Boc protection, and sodium borohydride reduction (Rawalpally et al., 2009).

Molecular Structure Analysis

- X-Ray Structural Analysis : The molecular structure of related compounds, such as 3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentanecarboxylic acid, has been determined using X-ray crystallography. This method provides insights into the atomic arrangement and spatial configuration of molecules (Luger et al., 2000).

Chemical Reactions and Properties

- Reactivity with Boronates : Research by Sánchez et al. (2004) demonstrated the reaction of 2,4-pentanedione derived ligands with phenylboronic acid, which is relevant to understanding the reactivity of similar compounds like N-Boc-DL-2-amino-1-pentanol (Sánchez et al., 2004).

Physical Properties Analysis

- Crystal Structure of Related Compounds : The crystal structure of DL-pentane-2,4-diol, a compound structurally similar to N-Boc-DL-2-amino-1-pentanol, has been studied, providing insights into the physical properties of these types of molecules (Kuribayashi, 1984).

Chemical Properties Analysis

- Synthesis and Properties of Pentane Amino Derivatives : Talybov et al. (2010) conducted research on the synthesis and properties of pentane amino derivatives, which can be instrumental in understanding the chemical properties of N-Boc-DL-2-amino-1-pentanol (Talybov et al., 2010).

科学研究应用

蛋白质组学研究

N-Boc-DL-2-氨基-1-戊醇用于蛋白质组学研究 . 蛋白质组学是大规模研究蛋白质,特别是蛋白质的结构和功能。这种化合物可用于合成肽或蛋白质,或作为各种生化测定的试剂。

有机合成砌块

这种化合物被认为是有机合成砌块 . 在有机化学中,合成砌块是可用于创建更复杂分子的简单化合物。N-Boc-DL-2-氨基-1-戊醇可用于合成各种更大和更复杂的有机化合物。

溶剂在溶致液晶相中

DL-2-氨基-1-戊醇是一种相关化合物,已被用作溶剂来评价十六烷基吡啶溴化物的溶致液晶相 . 虽然这种特定应用不涉及N-Boc-DL-2-氨基-1-戊醇,但该分子的N-Boc保护版本可能具有类似的用途。

杂环化合物的制备

N-Boc-DL-2-氨基-1-戊醇可用于制备杂环化合物 . 杂环化合物是有机化合物,其包含除了碳以外的原子(例如硫、氧或氮)的环状结构。它们在有机化学领域引起了极大的兴趣。

抗病毒剂

该化合物可用作整合酶抑制抗病毒剂 . 整合酶抑制剂是一种抗逆转录病毒药物,用于治疗HIV。它们通过禁用整合酶起作用,整合酶是一种蛋白质,HIV利用它将其遗传物质插入感染的细胞的DNA中。

安全和危害

N-Boc-DL-2-amino-1-pentanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .

属性

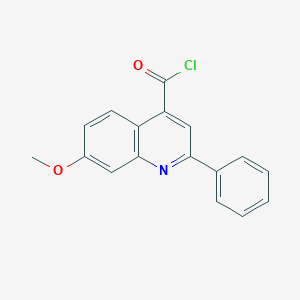

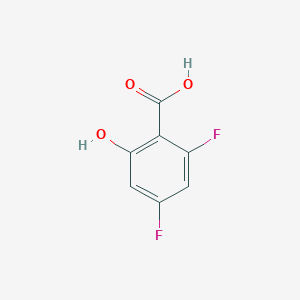

IUPAC Name |

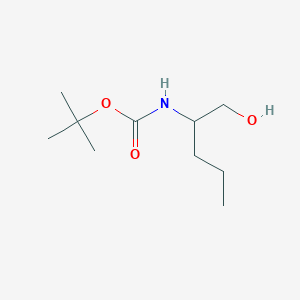

tert-butyl N-(1-hydroxypentan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVZHIDLDHLOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553463 |

Source

|

| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179684-02-7 |

Source

|

| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-DL-2-amino-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。